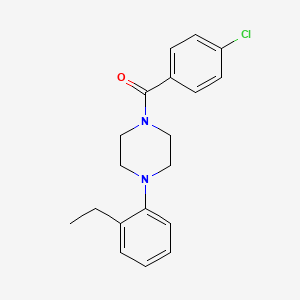
N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of acrylamide derivative that has a unique structure and properties, which make it suitable for various scientific applications.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide is related to its ability to inhibit tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to the arrest of cell division and eventual cell death. N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide binds to the colchicine binding site on tubulin, which prevents the polymerization of tubulin and leads to the inhibition of cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide are related to its ability to inhibit tubulin polymerization. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its ability to inhibit tubulin polymerization, which makes it a useful tool for studying cell division and cancer biology. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in vivo.
Orientations Futures
There are several future directions that could be explored in the study of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide. One direction is the development of new derivatives of this compound that could have improved properties such as increased selectivity and reduced toxicity. Another direction is the exploration of the potential applications of this compound in the field of materials science, where it could be used as a building block for the synthesis of functional materials. Finally, the study of the biochemical and physiological effects of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide could lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide involves the reaction between 3-fluoroaniline and 2-nitrobenzaldehyde in the presence of acetic anhydride and triethylamine. This reaction leads to the formation of N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide, which is then converted to N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide by reacting with acetic anhydride and triethylamine.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization. In materials science, N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In biochemistry, this compound has been studied for its ability to interact with proteins and enzymes, which could lead to the development of new therapeutic agents.
Propriétés
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-12-5-3-6-13(10-12)17-15(19)9-8-11-4-1-2-7-14(11)18(20)21/h1-10H,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESALVYXBSHMKT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)

![2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methoxyphenyl)acetamide](/img/structure/B5738732.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5738738.png)

![2-(2,4-dichlorophenyl)-N'-{[(4-methylphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738769.png)


